molecular formula C7H9F3N2O B1466099 [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol CAS No. 1231894-20-4

[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol

Cat. No. B1466099
CAS RN: 1231894-20-4
M. Wt: 194.15 g/mol
InChI Key: YRVRGAYJUJMFSX-UHFFFAOYSA-N
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Description

“[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol” is a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds that contain two nitrogen atoms . They are an important class of compounds for drug development .


Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, the compound of Formula VII (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol was reacted with a chlorinating agent to obtain a compound of Formula VIII .


Chemical Reactions Analysis

Pyrazole derivatives are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo various chemical reactions, but specific reactions for “[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol” are not mentioned in the sources I found.

Scientific Research Applications

Agrochemical Industry Applications

[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol: has potential applications in the agrochemical industry due to the pyrazole moiety’s ability to act as a core structure for pesticides . The trifluoromethyl group can enhance the biological activity of agrochemicals, making them more effective against pests and increasing their stability under various environmental conditions.

Anti-inflammatory Medications

This compound is also relevant in the development of anti-inflammatory drugs. The pyrazole ring is known for its anti-inflammatory properties, and the addition of a trifluoromethyl group could potentially increase the efficacy and selectivity of these medications .

Antitumor Drug Synthesis

The trifluoromethylated pyrazole structure of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol is valuable in medicinal chemistry for synthesizing antitumor drugs. Its structural features may interact with biological targets in cancer cells, leading to the development of novel oncological therapies .

Synthesis of Polysubstituted Triazoles

In organic synthesis, this compound can be used to create polysubstituted triazoles through sequential reactions like Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These triazoles have diverse applications, including pharmaceuticals and materials science .

Development of Analgesic Agents

Research has indicated that compounds with a pyrazole core can exhibit analgesic activities. The specific structure of [1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol could be explored for the development of new pain-relief medications .

Enhancing Biological Activities of Pharmaceuticals

The trifluoromethyl group in this compound is known to enhance biological activities and increase chemical or metabolic stability in pharmaceuticals. This makes it a valuable moiety for drug design and development, potentially leading to more effective and stable therapeutic agents .

Mechanism of Action

Future Directions

The future directions for pyrazole derivatives like “[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol” could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields .

properties

IUPAC Name

[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3,13H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVRGAYJUJMFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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